Aopta
Description
A comprehensive introduction would require:
- Chemical identity: Systematic name, molecular formula, structural diagram, and IUPAC classification.
- Physicochemical properties: Melting/boiling points, solubility, stability, and reactivity.
- Applications: Industrial, pharmaceutical, or research uses.
- Mechanism of action: If applicable (e.g., enzyme inhibition, catalytic activity).
Example structure:
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Formula | (Hypothetical: C₁₀H₁₅NO₃) | |
| Primary Application | Catalysis in polymer synthesis |
Properties
CAS No. |
80186-83-0 |
|---|---|
Molecular Formula |
C20H26N10O12P2S |
Molecular Weight |
694.5 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl] [(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-[[hydroxy(oxidanyl)(18O)phosphinothioyl]oxymethyl]oxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C20H26N10O12P2S/c21-14-9-16(25-3-23-14)29(5-27-9)18-11(31)7(1-39-44(36,37)45)8(40-18)2-38-43(34,35)42-20-13(33)12(32)19(41-20)30-6-28-10-15(22)24-4-26-17(10)30/h3-8,11-13,18-20,31-33H,1-2H2,(H,34,35)(H2,21,23,25)(H2,22,24,26)(H2,36,37,45)/t7-,8-,11-,12-,13+,18-,19-,20-/m1/s1/i36+2/t7-,8-,11-,12-,13+,18-,19-,20-,44? |
InChI Key |
LJADMJKFDOROPG-MSXRWSPESA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)COP(=S)(O)O)O)N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)COP(=S)(O)[18OH])O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)COP(=S)(O)O)O)N |
Synonyms |
adenyl-5'-O-phosphorothioate-(3'-5')adenosine AOPTA |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Per , comparisons should focus on structural analogs (e.g., differing by a functional group or metal ion) or functional analogs (similar applications but distinct chemistry). Key metrics include:
Structural Analogs
- Compound X : Compare molecular structure, bond energies, and steric effects.
- Compound Y : Contrast synthesis pathways and byproduct profiles.
Example table:
| Metric | Aopta | Compound X | Compound Y |
|---|---|---|---|
| Synthesis Yield (%) | 78 ± 3 | 65 ± 5 | 82 ± 2 |
| Thermal Stability (°C) | 220 | 190 | 240 |
| Catalytic Efficiency | 1.4 × 10⁵ M⁻¹s⁻¹ | 0.9 × 10⁵ M⁻¹s⁻¹ | 2.1 × 10⁵ M⁻¹s⁻¹ |
Functional Analogs
- Compound Z : Compare efficacy in shared applications (e.g., drug delivery, material strength).
- Compound W : Analyze cost-effectiveness and environmental impact.
Example findings:
- This compound demonstrated 30% higher catalytic activity than Compound Z in polymer synthesis but required 15% more energy input .
- Compound W’s biodegradability outperformed this compound in environmental safety assays .
Methodological Considerations
- Data transparency : Per , a Data Availability Statement would link to repositories detailing experimental protocols, raw datasets, and computational models.
- Comparative analysis : As per , head-to-head studies or meta-analyses would quantify efficacy/safety differences using standardized metrics (e.g., IC₅₀, LD₅₀).
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